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2-Chloroaniline-d6
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Overview
Description
2-Chloroaniline-d6 is a deuterated form of 2-Chloroaniline, where six hydrogen atoms are replaced by deuterium. This compound is primarily used as an isotopic label in various scientific research applications. The molecular formula for this compound is ClC6D4ND2, and it has a molecular weight of 133.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroaniline-d6 typically involves the deuteration of 2-Chloroaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
2-Chloroaniline-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Chloronitrobenzene-d6 using oxidizing agents such as nitric acid.
Reduction: It can be reduced to form this compound using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and bases.
Major Products Formed
Oxidation: 2-Chloronitrobenzene-d6
Reduction: this compound
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Chloroaniline-d6 serves as a crucial intermediate in the synthesis of various organic compounds. Its deuterated form allows for the tracing of chemical pathways in reactions, making it valuable for mechanistic studies. For instance, it has been utilized in the synthesis of pharmaceuticals and agrochemicals where isotopic labeling is essential for tracking metabolic pathways or reaction mechanisms .
Example Case Study: Synthesis of N6-Arylated Adenosine Derivatives
A notable application involves the use of this compound in the synthesis of N6-arylated adenosine derivatives. In a study, the reaction conditions were optimized using this compound to yield significant quantities of the desired product, showcasing its utility in producing complex molecules with precision .
Environmental Analysis
Trace Analysis in Environmental Samples
The deuterated form of 2-chloroaniline is employed in environmental chemistry for trace analysis. Its unique isotopic signature allows for enhanced detection and quantification of pollutants in environmental samples, such as water and soil. This is particularly useful in studies assessing the impact of industrial chemicals on ecosystems.
Data Table: Detection Limits of this compound in Environmental Samples
Sample Type | Detection Method | Detection Limit (µg/L) |
---|---|---|
Water | GC-MS | 0.1 |
Soil | LC-MS | 0.5 |
Air | SPME-GC-MS | 0.01 |
Toxicological Studies
Assessment of Toxicity and Metabolism
Research involving this compound has provided insights into the toxicological profiles of chloroanilines. Studies have shown that deuteration can influence metabolic pathways and toxicity assessments, allowing researchers to better understand how these compounds interact with biological systems.
Example Case Study: Metabolic Pathways
In a study assessing the metabolism of this compound, researchers found that it underwent para-hydroxylation and sulfate conjugation, with metabolites being excreted primarily through urine. The use of deuterated compounds allowed for more accurate tracking of these metabolic processes .
Pharmaceutical Research
Drug Development and Mechanistic Studies
In pharmaceutical research, this compound is utilized to explore drug interactions and mechanisms at a molecular level. Its incorporation into drug candidates can facilitate studies on binding affinities and metabolic stability.
Analytical Chemistry
Reference Material for Calibration
As a reference standard, this compound is used to calibrate analytical instruments such as mass spectrometers. Its high purity (minimum 98%) ensures reliable results in quantitative analyses across various applications .
Mechanism of Action
The mechanism of action of 2-Chloroaniline-d6 is similar to that of 2-Chloroaniline. It interacts with various molecular targets and pathways, including:
Enzymatic Reactions: It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates.
Binding to Proteins: It can bind to proteins and alter their function, leading to various biological effects.
Comparison with Similar Compounds
2-Chloroaniline-d6 can be compared with other deuterated aniline derivatives, such as:
- 2-Bromoaniline-d6
- 2-Fluoroaniline-d6
- 2-Nitroaniline-d6
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracking in various scientific studies. Its chemical properties, such as reactivity and stability, are similar to those of non-deuterated 2-Chloroaniline, making it a valuable tool in research .
Biological Activity
2-Chloroaniline-d6, a deuterated derivative of 2-chloroaniline, is a compound that has garnered attention due to its biological properties. This article delves into the biological activity of this compound, focusing on its antibacterial, antioxidant, and potential carcinogenic properties. The findings are supported by diverse research studies and data.
This compound is characterized by the following chemical properties:
- Molecular Formula : C6H5ClN (with deuterium substitution)
- Appearance : Colorless to light yellow clear liquid
- Purity : Typically ≥ 98% .
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of 2-chloroaniline derivatives, including this compound. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of 2-Chloroaniline Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The results indicate that while this compound exhibits some antibacterial properties, it is less effective compared to other synthesized compounds in the same study, which showed MIC values as low as 4 µg/mL against E. coli .
Antioxidant Activity
In addition to its antibacterial properties, this compound has been assessed for its antioxidant potential. Studies have utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to measure free radical scavenging activity.
Table 2: Antioxidant Activity of 2-Chloroaniline Derivatives
Compound | IC50 (µg/mL) |
---|---|
This compound | 25 µg/mL |
Ascorbic Acid | 20 µg/mL |
The IC50 value for this compound suggests moderate antioxidant activity compared to ascorbic acid, a standard antioxidant .
Case Study: Carcinogenicity in Animal Models
Research indicates that exposure to chlorinated anilines can lead to tumor formation in laboratory animals. For instance, long-term exposure studies demonstrated increased incidences of bladder tumors in rats exposed to similar compounds .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action and potential therapeutic applications.
Table 3: Molecular Docking Results
Target Protein | Binding Energy (kcal/mol) |
---|---|
E. coli DNA Gyrase B | -6.4 |
Topoisomerase IIβ | -7.0 |
The binding energies indicate a favorable interaction between this compound and these proteins, suggesting potential utility in drug design against bacterial infections .
Properties
Molecular Formula |
C6H6ClN |
---|---|
Molecular Weight |
133.61 g/mol |
IUPAC Name |
2-chloro-N,N,3,4,5,6-hexadeuterioaniline |
InChI |
InChI=1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,2D,3D,4D/hD2 |
InChI Key |
AKCRQHGQIJBRMN-UDDMDDBKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)N)Cl |
Origin of Product |
United States |
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